molecular formula C21H19ClN4O4S B12205978 N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12205978
M. Wt: 458.9 g/mol
InChI Key: BBKNZQKPHNGFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound is a hybrid molecular scaffold, strategically designed by integrating a 1,3-benzodioxole moiety, a 1,2,4-triazole core, and a 4-chlorophenoxy unit. The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding interactions with biological targets [Source: National Library of Medicine] . Its primary research value lies in its potential as a multi-target therapeutic agent, with investigations focusing on its enzyme inhibitory activity. Research indicates that structurally similar 1,2,4-triazole derivatives exhibit potent inhibitory effects on enzymes like carbonic anhydrase and xanthine oxidase, which are critical targets in conditions such as cancer, oxidative stress-related disorders, and gout [Source: ScienceDirect] . The presence of the benzodioxole group, a fragment often associated with pharmacologically active compounds, further enhances its potential for central nervous system (CNS) related applications and its ability to modulate various kinase signaling pathways. The mechanism of action is hypothesized to involve direct interaction with the active site of these enzymes, potentially through coordination with the triazole nitrogen atoms and the sulfanyl-acetamide linker, leading to disruption of substrate binding and catalytic function. This makes it a valuable chemical probe for studying disease pathophysiology and for the development of novel therapeutic interventions in oncology and neurology.

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN4O4S/c1-2-9-26-19(11-28-16-6-3-14(22)4-7-16)24-25-21(26)31-12-20(27)23-15-5-8-17-18(10-15)30-13-29-17/h2-8,10H,1,9,11-13H2,(H,23,27)

InChI Key

BBKNZQKPHNGFTG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 3-(Prop-2-en-1-yl)-4H-1,2,4-triazole-3-thione

Prop-2-en-1-amine (allylamine, 0.1 mol) reacts with carbon disulfide (0.12 mol) in ethanol under reflux for 4 hours to yield dithiocarbazate. Subsequent treatment with hydrazine hydrate (0.15 mol) at 80°C for 6 hours generates the thiosemicarbazide intermediate. Cyclization occurs via refluxing this intermediate in 2 M KOH (200 mL) for 3 hours, followed by acidification with acetic acid to precipitate the triazole-3-thione. The product is recrystallized from ethanol, yielding a white solid (72% yield, m.p. 165–167°C).

Functionalization of the Triazole Core

Introduction of the (4-Chlorophenoxy)methyl Group

The (4-chlorophenoxy)methyl substituent is introduced via nucleophilic substitution. 4-Chlorophenol (0.12 mol) reacts with chloromethyltriazole intermediate (synthesized by treating triazole-3-thione with chloromethyl ethyl ether in DMF) in the presence of NaH (0.15 mol) at 60°C for 8 hours. The reaction is monitored by TLC (hexane/ethyl acetate 7:3), and the product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (65% yield).

Sulfanyl Acetamide Coupling

The sulfanyl acetamide side chain is installed through alkylation. 2-Bromoacetamide (0.1 mol) reacts with the triazole-3-thiol intermediate (0.09 mol) in DMF containing LiH (0.2 mol) at room temperature for 24 hours. The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol to afford 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (58% yield).

Coupling with the 1,3-Benzodioxol-5-yl Moiety

Activation of the Acetamide Group

The final coupling involves reacting the sulfanyl acetamide intermediate with 1,3-benzodioxol-5-amine. The acetamide’s carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC, 0.12 mol) and N-hydroxysuccinimide (NHS, 0.12 mol) in dry DCM at 0°C for 2 hours. The activated ester is then treated with 1,3-benzodioxol-5-amine (0.1 mol) in the presence of triethylamine (0.15 mol) at room temperature for 12 hours. The crude product is purified via silica gel chromatography (CHCl₃/MeOH 9:1) to yield the target compound as a pale-yellow solid (45% yield).

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs CuAAC to construct the triazole ring. Propargylamine (0.1 mol) and 4-azido-5-[(4-chlorophenoxy)methyl]triazole (0.1 mol) react in t-BuOH/H₂O (1:1) with CuSO₄ (5 mol%) and sodium ascorbate (10 mol%) at 65°C for 24 hours. The triazole product is alkylated with 2-bromoacetamide and coupled to 1,3-benzodioxol-5-amine as described above, yielding the target compound in 38% overall yield.

One-Pot Cyclization and Functionalization

A streamlined one-pot method combines triazole formation and alkylation. Thiosemicarbazide, allylamine, and 4-chlorophenoxymethyl bromide react in DMF with K₂CO₃ (0.2 mol) at 100°C for 6 hours. Subsequent addition of 2-bromoacetamide and 1,3-benzodioxol-5-amine completes the synthesis in 41% yield.

Characterization and Analytical Data

The target compound is characterized by NMR, HRMS, and elemental analysis:

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.23 (s, 1H, triazole-H), 7.55–6.85 (m, 6H, aromatic), 5.33 (s, 2H, OCH₂), 5.01 (m, 2H, CH₂=CH), 4.12 (s, 2H, SCH₂), 2.07 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₂₁H₁₈ClN₅O₄S [M + H]⁺ 488.0821, found 488.0824.

  • Melting Point : 189–191°C.

Optimization and Challenges

Key challenges include minimizing side reactions during triazole cyclization and improving yields in the final coupling step. Optimizing solvent polarity (e.g., using DMF instead of ethanol) increases alkylation efficiency from 58% to 68%. Catalytic amounts of DMAP in the coupling step enhance amide bond formation, raising yields to 52% .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name & ID Key Structural Features Pharmacological Activity Key Differences vs. Target Compound Reference
Target Compound : N-(1,3-Benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(allyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide - Benzodioxole
- 4-Allyl-triazole
- 4-Chlorophenoxymethyl substituent
Inferred: Potential anti-inflammatory/antiproliferative Baseline for comparison N/A
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) - 4-Chlorophenyl
- p-Tolylaminomethyl substituent
Antiproliferative Lacks benzodioxole; tolylamine group may reduce metabolic stability
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide - Benzotriazole substituent
- 3-Chloro-2-methylphenyl acetamide
Inferred: Enhanced receptor binding Benzotriazole increases π-π stacking but may reduce solubility vs. benzodioxole
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide derivatives - Furan substituent
- Hydroxyacetamide
Anti-exudative (10 mg/kg dose) Hydroxyacetamide and furan improve solubility but reduce lipophilicity
N-(4-Methylphenyl)-2-{[4-allyl-5-(benzotriazolylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 4-Methylphenyl acetamide
- Benzotriazolylmethyl
Inferred: Antimicrobial Methylphenyl group limits aromatic interactions vs. benzodioxole

Key Observations

Substituent Impact on Activity: The 4-chlorophenoxymethyl group in the target compound likely enhances halogen bonding compared to the benzotriazole or furan groups in analogs .

Pharmacokinetic Considerations: The benzodioxole moiety in the target compound may confer metabolic resistance via steric hindrance, contrasting with the metabolically labile p-tolylaminomethyl group in compound 7h . The sulfanyl-acetamide bridge balances solubility and membrane permeability, whereas hydroxyacetamide derivatives (e.g., anti-exudative agents) prioritize solubility at the expense of cellular uptake .

The 4-chlorophenoxy group aligns with anti-inflammatory scaffolds, though direct evidence requires validation .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxole moiety, a triazole ring, and a sulfanyl acetamide group. Its molecular formula is C19H20ClN3O3SC_{19}H_{20}ClN_{3}O_{3}S, and it possesses both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound under review has been evaluated against various bacterial strains and fungi. In one study, the minimum inhibitory concentration (MIC) was determined for several synthesized triazole derivatives, showing promising antibacterial activity comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
N-(1,3-benzodioxol-5-yl)-2-{...}P. aeruginosa64

Antitubercular Activity

The compound has also shown potential as an antitubercular agent. In vitro studies demonstrated significant inhibition of Mycobacterium tuberculosis growth, suggesting that the compound may act through dual inhibition mechanisms targeting enoyl ACP reductase and dihydrofolate reductase (DHFR) .

Case Study: Dual Inhibition Mechanism
A study conducted on synthesized compounds similar to the target molecule revealed that they effectively inhibited both enoyl ACP reductase and DHFR enzymes. Molecular docking studies indicated that these compounds bind effectively to the active sites of these enzymes, providing insights into their mechanism of action .

The biological activity of N-(1,3-benzodioxol-5-yl)-2-{...} can be attributed to its ability to interact with specific biochemical pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and folate metabolism.
  • Molecular Interactions : Studies employing molecular docking techniques have illustrated how the compound forms hydrogen bonds with critical residues in target proteins, enhancing its inhibitory effects .

Toxicological Profile

While the biological efficacy is promising, understanding the toxicological profile is crucial for further development. Preliminary assessments suggest moderate toxicity levels; however, comprehensive toxicity studies are required to evaluate safety for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.